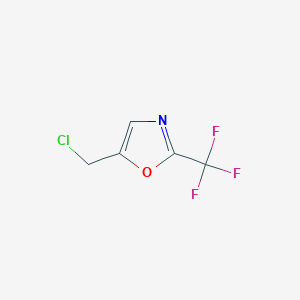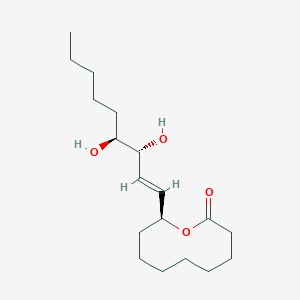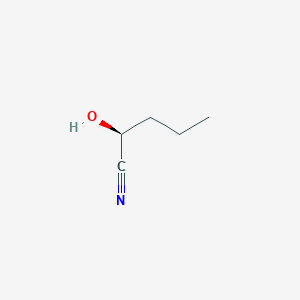
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyrrolidine moieties in its structure makes it a versatile scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole or pyrrolidine rings.
科学的研究の応用
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions.
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: This compound lacks the pyrrolidine ring and has different chemical properties and reactivity.
3-Methyl-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine and has different applications.
N-Methylpyrrolidine: This compound lacks the pyrazole ring and is used in different chemical reactions.
Uniqueness
This compound is unique due to the presence of both pyrazole and pyrrolidine rings in its structure
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-8-9(6-12-13-8)5-11-10-3-4-14(2)7-10/h6,10-11H,3-5,7H2,1-2H3,(H,12,13) |
InChIキー |
AIVLVNMVTRBKCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)CNC2CCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)







![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
